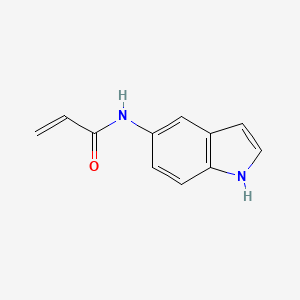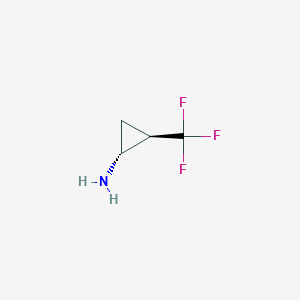
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a trifluoromethyl diazomethane derivative under catalytic conditions. The reaction conditions often require the use of a metal catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amine group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential use in the development of new drugs, particularly those targeting central nervous system disorders due to the unique properties of the cyclopropane ring and trifluoromethyl group.
Industry: Use in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the binding affinity and selectivity of the compound, while the cyclopropane ring can affect the overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Methyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(1R,2R)-2-(Chloromethyl)cyclopropan-1-amine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
(1R,2R)-2-(Bromomethyl)cyclopropan-1-amine: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine imparts unique electronic properties, making it more electron-withdrawing compared to similar compounds with methyl, chloromethyl, or bromomethyl groups. This can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C4H6F3N |
|---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3-/m1/s1 |
InChI Key |
UDWSAEWNKJDWHU-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


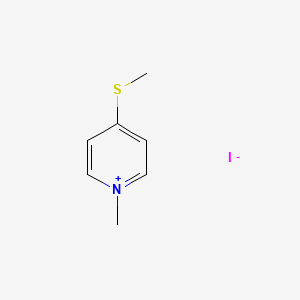
![Methyl (R)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12979025.png)
![2-Methylbenzo[d]oxazole-5-thiol](/img/structure/B12979036.png)


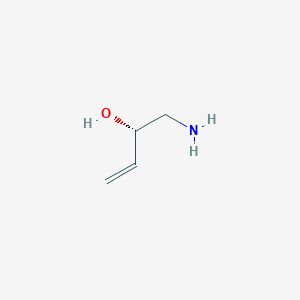
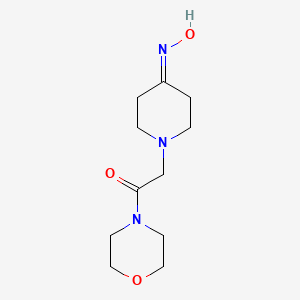
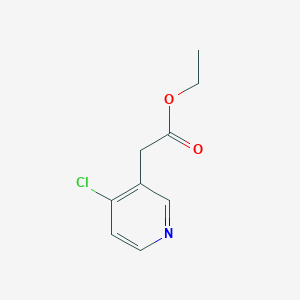

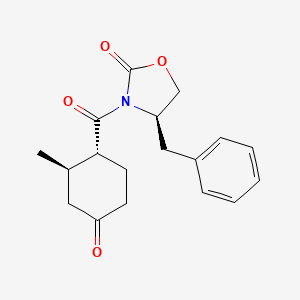

![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)
![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12979109.png)
